Oroxin B

Catalog No.
S1542595
CAS No.
114482-86-9
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oroxin B

CAS Number

114482-86-9

Product Name

Oroxin B

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

HAYLVXFWJCKKDW-IJTBWITGSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Synonyms

oroxin B

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

Anti-cancer properties:

Studies suggest that Oroxin B exhibits anti-cancer potential against various types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in liver cancer cells by regulating certain signaling pathways []. Further research suggests its potential anti-lymphoma effect with minimal toxicity [].

Anti-inflammatory and bone health:

Oroxin B demonstrates anti-inflammatory properties, potentially offering benefits for conditions like osteoarthritis. Research indicates that it alleviates osteoarthritis by reducing inflammation and inhibiting specific signaling pathways while enhancing cellular cleaning mechanisms (autophagy) []. Additionally, studies suggest that Oroxin B could help attenuate bone loss caused by ovariectomy by suppressing the formation and activity of osteoclasts (cells responsible for bone breakdown) [].

Metabolic health and gut microbiota:

Recent research explores the potential of Oroxin B in improving metabolic health. Studies on high-fat diet-induced models suggest that Oroxin B can alleviate metabolic-associated fatty liver disease (MAFLD) by influencing gut microbiota composition and strengthening the intestinal barrier, thereby reducing inflammation and fibrosis in the liver [].

Molecular Structure Analysis

Oroxin B possesses a complex molecular structure with a flavone backbone, characterized by a central chromene ring system linked to two benzene rings (A and B) []. Key features include:

  • Hydroxyl groups (OH) at specific positions on the rings, particularly the 5, 7, and 3', 4' positions []. These hydroxyl groups are believed to contribute to its antioxidant activity [].
  • A methoxy group (OCH3) at the 6' position of ring B []. This functional group may play a role in its interaction with biological systems.

The specific arrangement of these groups within the flavone backbone is crucial for its biological activity [].

XLogP3

-1.3

Appearance

Powder

Dates

Modify: 2023-08-15

A comprehensive study of the metabolism of flavonoid oroxin B in vivo and in vitro by UHPLC-Q-TOF-MS/MS

Rui Feng, Xiaowei Zhang, Jintuo Yin, Yuqian Zhang, Yinling Ma, Xia Zhang, Lantong Zhang, Deqiang Li
PMID: 33636644   DOI: 10.1016/j.jpba.2021.113905

Abstract

Oroxin B, a flavonoid, is a major bioactive component form Oroxylum indicum (L.) Vent. with enormous anti-hepatoma effects. To data, the oroxin B metabolism studies remain underexplored. This study was designed to characterize oroxin B metabolism in vivo and in vitro by ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS). Consequently, 30 metabolites in rats, 8 metabolites in liver microsomes and 18 metabolites in intestinal bacteria were identified, and 9 metabolites were recognized by comparison with standards. The biotransformation processes involved ketone, acetylation, loss of C
H
O
, and loss of C
H
O
. And baicalein and oroxin A were generated after loss of C
H
O
, and loss of C
H
O
, respectively, and further went through some other reactions, such as oxidation, methylation, internal hydrolysis, hydrogenation, loss of O, ketone, glycine conjugation, glucuronide conjugation and their composite reactions. The results provide valuable evidence for elucidation the potential mechanism of oroxin B pharmacological action, and offer reasonable guidelines for further investigations of oroxin B safety and efficacy.


Pharmacokinetics and tissue distribution of oroxin B in rats using a validated LC-MS/MS assay

Kai Niu, Huiyu Yan, Chunjie Guo, Sixi Zhang, Wei Zhu, Shiyong Teng
PMID: 30367489   DOI: 10.1002/bmc.4417

Abstract

A highly sensitive LC-MS/MS method was developed to measure oroxin B in rat plasma and tissue homogenates. The analyte and IS were isolated from biological matrices by a simple protein precipitation followed by centrifugation. Detection was conducted by electrospray negative-ionization mass spectrometry in selected-reaction monitoring mode. The assay was linear in the concentration range 4.52-904 ng/mL with intra- and inter-day precision of <14.41%. It was successfully applied to the pharmacokinetics and tissue distribution studies of oroxin B after an intravenous dose of 1.0 mg/kg in rats. The results would be useful for further development of oroxin B.


[Chemical Constituents of Lowering LDL-C in Effective Part of Oroxylum indicum]

Xian-min Zhao, Nan Li, Cai-xia Du
PMID: 30088885   DOI:

Abstract

To investigate the chemical constituents of effective part of Oroxylum indicum which related to lowering LDLC action.
The compounds were isolated with chromatography methods such as silica gel,polyamide and Sephadex LH-20. The structures were identified by physiochemical properties and spectral analysis.
14 compounds were isolated from 95% alcohol extract and elucidated as β-sitosterol( 1), hexadecanoic acid( 2), oroxin A( 3), oroxin B( 4), chrysin( 5), quercetin( 6),quercetin-3-Orutinoside( 7),5,4’-dihydroxy-3,6,7-trimethoxyflavone( 8), diosmetin( 9), geniposide( 10),isoorientin( 11), quercitroside( 12), apigenin( 13) and gallicacid( 14).
Compounds 2,7 ~ 12 and 14 are reported from this plants for the first time.


Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy

Ping Yang, Shilong Fu, Zhifei Cao, Huaidong Liao, Zihe Huo, Yanyan Pan, Gaochuan Zhang, Aidi Gao, Quansheng Zhou
PMID: 26253462   DOI: 10.1016/j.taap.2015.07.026

Abstract

Cancer cells have both tumor-adaptive and -suppressive endoplasmic reticulum (ER) stress machineries that determine cell fate. In malignant tumors including lymphoma, constant activation of tumor-adaptive ER stress and concurrent reduction of tumor-suppressive ER stress favors cancer cell proliferation and tumor growth. Current ER stress-based anti-tumor drugs typically activate both tumor-adaptive and -suppressive ER stresses, resulting in low anti-cancer efficacy; hence, selective induction of tumor-suppressive ER stress and inhibition of tumor-adaptive ER stress are new strategies for novel anti-cancer drug discovery. Thus far, specific tumor-suppressive ER stress therapeutics have remained absent in clinical settings. In this study, we explored unique tumor-suppressive ER stress agents from the traditional Chinese medicinal herb Oroxylum indicum, and found that a small molecule oroxin B selectively induced tumor-suppressive ER stress in malignant lymphoma cells, but not in normal cells, effectively inhibited lymphoma growth in vivo, and significantly prolonged overall survival of lymphoma-xenografted mice without obvious toxicity. Mechanistic studies have revealed that the expression of key tumor-adaptive ER-stress gene GRP78 was notably suppressed by oroxin B via down-regulation of up-stream key signaling protein ATF6, while tumor-suppressive ER stress master gene DDIT3 was strikingly activated through activating the MKK3-p38 signaling pathway, correcting the imbalance between tumor-suppressive DDIT3 and tumor-adaptive GRP78 in lymphoma. Together, selective induction of unique tumor-suppressive ER stress and concurrent inhibition of tumor-adaptive ER stress in malignant lymphoma are new and feasible approaches for novel anti-lymphoma drug discovery and anti-lymphoma therapy.


Molecular modeling reveals the novel inhibition mechanism and binding mode of three natural compounds to staphylococcal α-hemolysin

Jiazhang Qiu, Dacheng Wang, Yu Zhang, Jing Dong, Jianfeng Wang, Xiaodi Niu
PMID: 24312202   DOI: 10.1371/journal.pone.0080197

Abstract

α-Hemolysin (α-HL) is a self-assembling, channel-forming toxin that is produced as a soluble monomer by Staphylococcus aureus strains. Until now, α-HL has been a significant virulence target for the treatment of S. aureus infection. In our previous report, we demonstrated that some natural compounds could bind to α-HL. Due to the binding of those compounds, the conformational transition of α-HL from the monomer to the oligomer was blocked, which resulted in inhibition of the hemolytic activity of α-HL. However, these results have not indicated how the binding of the α-HL inhibitors influence the conformational transition of the whole protein during the oligomerization process. In this study, we found that three natural compounds, Oroxylin A 7-O-glucuronide (OLG), Oroxin A (ORA), and Oroxin B (ORB), when inhibiting the hemolytic activity of α-HL, could bind to the "stem" region of α-HL. This was completed using conventional Molecular Dynamics (MD) simulations. By interacting with the novel binding sites of α-HL, the ligands could form strong interactions with both sides of the binding cavity. The results of the principal component analysis (PCA) indicated that because of the inhibitors that bind to the "stem" region of α-HL, the conformational transition of α-HL from the monomer to the oligomer was restricted. This caused the inhibition of the hemolytic activity of α-HL. This novel inhibition mechanism has been confirmed by both the steered MD simulations and the experimental data obtained from a deoxycholate-induced oligomerization assay. This study can facilitate the design of new antibacterial drugs against S. aureus.


Oroxin B Induces Apoptosis by Down-Regulating MicroRNA-221 Resulting in the Inactivation of the PTEN/PI3K/AKT Pathway in Liver Cancer

Nannan Li, Wenxiao Men, Yibo Zheng, Hechen Wang, Xiansheng Meng
PMID: 31801250   DOI: 10.3390/molecules24234384

Abstract

This study aims to investigate the anticancer effect of Oroxin B (OB) both in vitro and in vivo, and the molecular mechanism involved in microRNA-221 and the PI3K/Akt/PTEN pathway through modulation of apoptosis in Hepatocellular carcinoma (HCC). DEN-induced rats and HepG2 cells based on the microfluidic chip were employed, while the mRNA and protein expression of microRNA-221, PI3K, p-Akt and PTEN were evaluated by RT-PCR and Western blot analysis. Based on Microfluidic Chip and DEN-induced rat model, OB effectively exerts anti-liver cancer effect both in vitro and in vivo, and the expression of miR-221 in OB treated groups was significantly lower than that in the control group (**
< 0.01). The RT-PCR and Western blot results suggested the PI3K mRNA and protein in OB treated groups were both lower than those in control group and indicated the overexpression of PTEN. Therefore, OB effectively exerts anticancer effects by positively regulating the PTEN gene and then inactivating the PI3K/Akt signaling pathway through down-regulating the expression of the microRNA-221, thereby inducing apoptosis of liver cancer cells. This study offers a theoretical evidence for further development and clinical guidance of OB as an anti-tumor agent.


Explore Compound Types